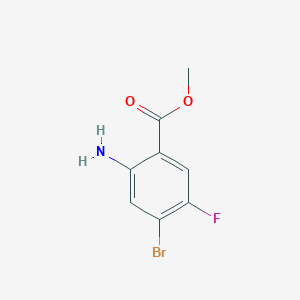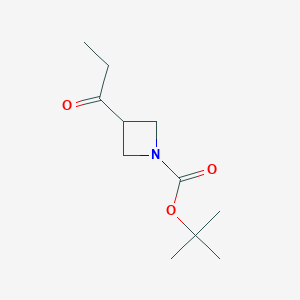
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine
Vue d'ensemble
Description
“(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine” is a chemical compound with the molecular formula C8H12FN3 . It is also known as “5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride” and has a molecular weight of 242.12 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12FN3.2ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;;/h4-5H,3,10H2,1-2H3;2*1H . This indicates that the compound has a pyrimidine ring with a fluoropropan-2-yl group at the 4-position and a methanamine group at the 5-position .Physical And Chemical Properties Analysis
“(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine” is a white to yellow solid at room temperature . It has a molecular weight of 242.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Bone Disorders Treatment
In a study by Pelletier et al. (2009), a compound with a similar 2-aminopyrimidine template was discovered to target the Wnt beta-catenin cellular messaging system. This compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, demonstrated potential in treating bone disorders. It showed a dose-dependent increase in trabecular bone formation in ovariectomized rats following oral administration (Pelletier et al., 2009).
Antidepressant Potential
Sniecikowska et al. (2019) focused on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds were found to preferentially activate ERK1/2 phosphorylation and demonstrated potent antidepressant-like activity (Sniecikowska et al., 2019).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. Some compounds in this series, such as N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, exhibited significant seizures protection (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Basu et al. (2014) explored the photocytotoxic properties of iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, under red light. These complexes were found to be effective in generating reactive oxygen species and inducing apoptosis in cancer cells (Basu et al., 2014).
Antibacterial and Antifungal Activity
Rao et al. (2013) synthesized a compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which displayed acceptable antibacterial and antifungal results (Rao et al., 2013).
Cancer Treatment
Mbugua et al. (2020) reported on new palladium and platinum complexes derived from Schiff base ligands including R-(pyridin-2-yl)methanamine. These complexes demonstrated significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Propriétés
IUPAC Name |
[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRETZFNPZEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226154 | |
| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine | |
CAS RN |
1427195-33-2 | |
| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)


![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)

